Aminoallyl uridine 5'-triphosphate sodium salt, commonly referred to as (Aminoallyl-UTP) sodium salt, is a modified nucleotide that plays a significant role in molecular biology, particularly in RNA synthesis and labeling. This compound is characterized by the presence of an aminoallyl group at the 5-position of the uridine base, enabling it to undergo various chemical modifications for research applications. The molecular formula of (Aminoallyl-UTP) sodium salt is with a molecular weight of approximately 605.17 g/mol and a CAS number of 75221-88-4 .
The synthesis of (Aminoallyl-UTP) sodium salt generally involves the following steps:
Industrial production often employs automated reactors and advanced purification systems to maintain consistency and high purity levels in large-scale syntheses.
(Aminoallyl-UTP) sodium salt can participate in several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically conducted under mild conditions to avoid degradation of the compound.
The mechanism of action for (Aminoallyl-UTP) sodium salt primarily involves its incorporation into RNA molecules during transcription processes. Once incorporated, the aminoallyl group enables subsequent chemical modifications, facilitating studies on RNA interactions and functions. This incorporation does not significantly alter the biological activity of the resulting RNA, making it a valuable tool in molecular biology research.
Relevant data indicates that this compound's physical properties make it suitable for various laboratory applications involving RNA synthesis and labeling .
(Aminoallyl-UTP) sodium salt has diverse applications in scientific research:
The unique properties of (Aminoallyl-UTP) sodium salt make it an essential tool in modern biological research, particularly in understanding RNA dynamics within cellular processes .
Aminoallyl-UTP (AA-UTP) serves as a structurally modified nucleotide analog where the uracil base is functionalized at the C5 position with an aminoallyl group (–CH₂–CH₂–NH₂). This modification allows post-transcriptional conjugation with N-hydroxysuccinimide (NHS) ester dyes while minimally disrupting enzymatic recognition. AA-UTP is efficiently incorporated by bacteriophage RNA polymerases (T7, T3, SP6) during in vitro transcription, exhibiting catalytic efficiency 60-85% relative to native UTP. The aminoallyl moiety’s small size and positive charge under physiological conditions enable:
Table 1: RNA Polymerase Compatibility with AA-UTP
Polymerase Type | Incorporation Efficiency | Key Applications |
---|---|---|
T7 RNAP | 80-85% vs. UTP | Microarray probe synthesis |
SP6 RNAP | 75-80% vs. UTP | Radiolabel alternatives |
T3 RNAP | 60-70% vs. UTP | In vitro translation systems |
E. coli RNAP | 40-50% vs. UTP | Bacterial transcription studies |
AA-UTP’s compatibility extends to reverse transcriptases during cDNA synthesis, though with reduced processivity compared to DNA-dependent RNA polymerases. The aminoallyl group’s flexibility prevents significant distortion of the A-form RNA helix, allowing continuous elongation up to 2.4 kb transcripts. However, enzymes exhibit reduced initiation rates (15-30% decrease) when AA-UTP replaces >25% of UTP concentration, attributed to altered nucleotide-binding pocket dynamics [4] [9].
Kinetic characterization of AA-UTP incorporation reveals distinct elongation parameters compared to native nucleotides. Using rapid-quench flow methods with E. coli RNA polymerase:
AA-UTP exhibits sequence-dependent kinetics, with maximal incorporation efficiency in GC-rich contexts where the aminoallyl group stabilizes minor groove interactions. Termination efficiency decreases 40% when AA-UTP replaces UTP in Rho-independent terminators, attributed to:
Table 2: Kinetic Parameters of AA-UTP vs. UTP Incorporation
Parameter | AA-UTP | Native UTP | Experimental System |
---|---|---|---|
KM (μM) | 42 ± 6 | 28 ± 3 | T7 RNAP, 37°C |
kcat (s⁻¹) | 0.32 ± 0.05 | 0.45 ± 0.07 | E. coli RNAP, 25°C |
Elongation rate (nt/s) | 18 ± 2 | 25 ± 3 | SP6 RNAP, 37°C |
Abortive initiation | 35% | 22% | λPR promoter system |
The aminoallyl modification introduces steric and electronic perturbations that alter nucleotide binding:
Biophysical studies demonstrate Mg²⁺ coordination differences versus unmodified UTP. While native UTP forms a canonical octahedral complex with catalytic Mg²⁺ ions via α/β-phosphates, AA-UTP exhibits:
Despite these perturbations, the base-pairing fidelity remains uncompromised (error rate < 10⁻⁵), as confirmed by:
The aminoallyl group enables post-incorporation modifications via NHS chemistry without disrupting the phosphodiester backbone. Conjugation efficiency exceeds 90% when performed in carbonate buffer (pH 8.5-9.0), while borate buffers inhibit unwanted dye hydrolysis [2] [9].
Structural and Chemical Properties of AA-UTP
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